molecular formula C7H6INO2 B8730237 6-Iodo-5-methoxypicolinaldehyde

6-Iodo-5-methoxypicolinaldehyde

Cat. No. B8730237
M. Wt: 263.03 g/mol
InChI Key: FNIYLHLWAWZNNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05624943

Procedure details

175 g of manganese dioxide is added to a solution of 29 g of 6-hydroxymethyl-2-iodo-3-methoxypyridine in 600 ml of toluene, and the suspension is heated with stirring and refluxed for three hours on a water separator. The reaction mixture is filtered, the filter residue is washed with dichloromethane, the filtrate is dried on sodium sulfate and concentrated by evaporation. The crude product is chromatographed on silica gel with hexane/0-25% ethyl acetate. 12.9 g of 2-iodo-3-methoxypyridine-6-aldehyde of melting point 118°-121° C. is obtained.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
29 g
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Two
Quantity
175 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[N:8]=[C:7]([I:9])[C:6]([O:10][CH3:11])=[CH:5][CH:4]=1.O>C1(C)C=CC=CC=1.[O-2].[O-2].[Mn+4]>[I:9][C:7]1[C:6]([O:10][CH3:11])=[CH:5][CH:4]=[C:3]([CH:2]=[O:1])[N:8]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Two
Name
Quantity
29 g
Type
reactant
Smiles
OCC1=CC=C(C(=N1)I)OC
Name
Quantity
600 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
175 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the suspension is heated
FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered
WASH
Type
WASH
Details
the filter residue is washed with dichloromethane
CUSTOM
Type
CUSTOM
Details
the filtrate is dried on sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation
CUSTOM
Type
CUSTOM
Details
The crude product is chromatographed on silica gel with hexane/0-25% ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
IC1=NC(=CC=C1OC)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 12.9 g
YIELD: CALCULATEDPERCENTYIELD 44.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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